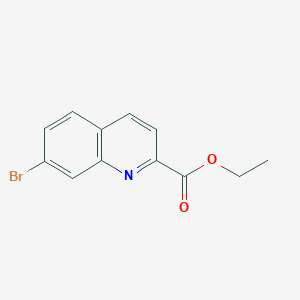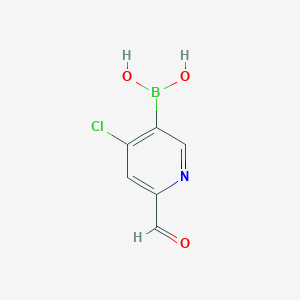
4-Chloro-6-formylpyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-formylpyridine-3-boronic acid is a boronic acid derivative that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloro and formyl group. The molecular structure of this compound allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-formylpyridine-3-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for the synthesis of various boronic acid derivatives.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it an ideal choice for industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-formylpyridine-3-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: 4-Chloro-6-carboxypyridine-3-boronic acid.
Reduction: 4-Chloro-6-hydroxymethylpyridine-3-boronic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-formylpyridine-3-boronic acid has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-formylpyridine-3-boronic acid is primarily based on its ability to form stable complexes with various substrates. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications . Additionally, the presence of the chloro and formyl groups allows for further functionalization, enhancing its versatility in chemical synthesis.
Comparison with Similar Compounds
Phenylboronic acid: A widely used boronic acid derivative with similar reactivity but lacks the chloro and formyl groups.
4-Chlorophenylboronic acid: Similar to 4-Chloro-6-formylpyridine-3-boronic acid but without the formyl group.
6-Formylpyridine-3-boronic acid: Similar structure but lacks the chloro group.
Uniqueness: this compound is unique due to the presence of both chloro and formyl groups on the pyridine ring, which provides additional sites for chemical modification and enhances its reactivity compared to other boronic acid derivatives .
Properties
IUPAC Name |
(4-chloro-6-formylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClNO3/c8-6-1-4(3-10)9-2-5(6)7(11)12/h1-3,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNIXRNQBJFYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C=O)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
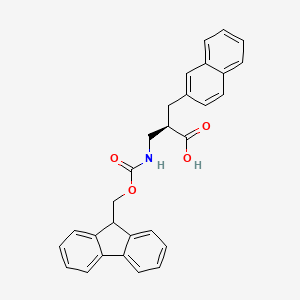
![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)
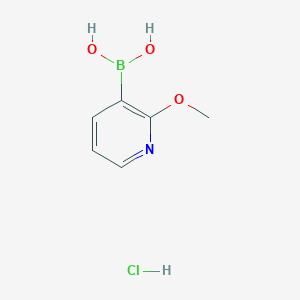
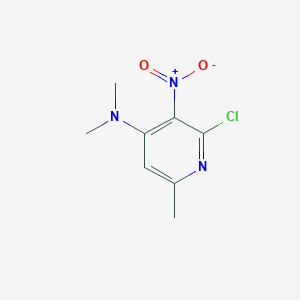
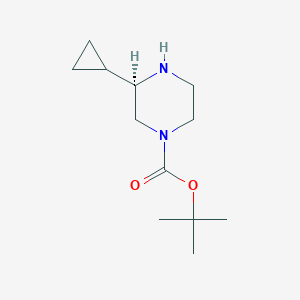
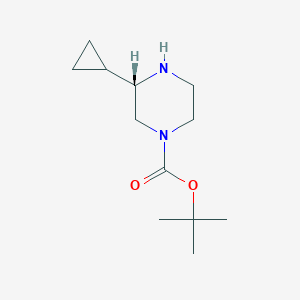
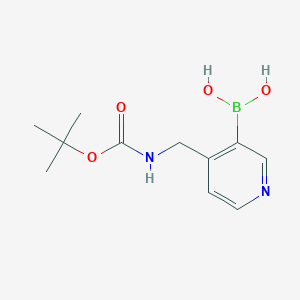

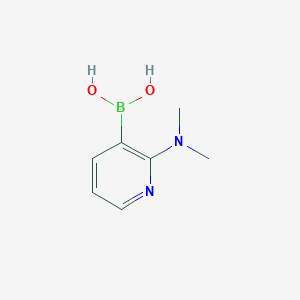

![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)
![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)
